4-Propyltetrahydro-2H-pyran-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-propyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-8(9)4-6-10-7-5-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAIXEMGIZIEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Importance of Tetrahydropyran Scaffolds in Medicinal Chemistry and Drug Discovery
The tetrahydropyran (B127337) ring, a six-membered saturated heterocycle containing an oxygen atom, is a privileged structural motif in medicinal chemistry. drugbank.comchemicalbook.com Its prevalence in a wide array of biologically active natural products and synthetic drugs underscores its importance. chemicalbook.com The THP scaffold is often considered a bioisostere of cyclohexane (B81311) but with lower lipophilicity, a property that can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com The introduction of the oxygen atom can also provide an additional hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. pharmablock.com
The utility of the THP moiety is evident in its incorporation into a variety of approved and investigational drugs. For instance, the anticancer agent eribulin (B193375) and the marine macrolide bryostatin (B1237437) feature THP motifs. chemicalbook.com Furthermore, the development of HIV-1 protease inhibitors has leveraged THP rings to enhance pharmacokinetic properties and combat drug resistance. nih.gov The increased flexibility of the tetrahydropyran ring, compared to more rigid structures, can allow for better adaptation to mutations in enzyme binding sites. nih.gov
The strategic incorporation of THP scaffolds can lead to significant improvements in a drug candidate's profile. In the development of Janus kinase 1 (JAK1) selective inhibitors, a THP derivative demonstrated tighter drug-enzyme binding interactions compared to its cyclohexyl counterpart. pharmablock.com Similarly, a THP-containing analogue, PF-06409577, was identified as a promising clinical candidate for treating diabetic nephropathy. pharmablock.com
The Pivotal Role of 4 Aminotetrahydropyran Derivatives in Bioactive Molecule Design
General Synthetic Approaches to Tetrahydropyran-4-amine Systems
A variety of synthetic routes have been established for the construction of the tetrahydropyran-4-amine framework. These methods often involve the initial formation of a tetrahydropyran ring followed by the introduction of the amine functionality, or vice versa. The choice of strategy depends on the desired substitution pattern and stereochemistry of the final product.
Catalytic Hydrogenation Strategies
Catalytic hydrogenation is a widely used method for the reduction of various functional groups and can be applied to the synthesis of aminotetrahydropyrans. youtube.comrsc.org This approach typically involves the reduction of a precursor containing a reducible nitrogen functionality, such as an oxime or a nitro group, on a pre-formed tetrahydropyran ring.
For instance, 4-aminotetrahydropyran can be synthesized from dihydro-2H-pyran-4(3H)-one oxime. The process involves the reduction of the oxime using a catalyst like Raney Nickel in a hydrogen atmosphere. chemicalbook.com The reaction is typically carried out in a solvent such as methanol (B129727) at room temperature. chemicalbook.com After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired 4-aminotetrahydropyran. chemicalbook.com
Another related strategy involves the hydrogenation of nitro compounds. For example, the conversion of nitrobenzene (B124822) to p-aminophenol proceeds through the partial hydrogenation to phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement. researchgate.net This highlights the potential for catalytic hydrogenation to be a key step in multi-step sequences leading to amino-substituted cyclic ethers. The efficiency of these hydrogenations can be influenced by various factors, including the choice of catalyst, solvent, temperature, and pressure. researchgate.netorgsyn.org
Table 1: Examples of Catalytic Hydrogenation for Amine Synthesis
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Dihydro-2H-pyran-4(3H)-one oxime | Raney Ni, H₂, Methanol, Room Temperature | 4-Aminotetrahydropyran | 57% | chemicalbook.com |
| Nitrobenzene | Pt/C, H₂, Aqueous H₂SO₄ | p-Aminophenol | High | researchgate.net |
Reductive Amination of Tetrahydropyranone Intermediates
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. rsc.org In the context of aminotetrahydropyran synthesis, this involves the reaction of a tetrahydropyran-4-one intermediate with an amine in the presence of a reducing agent. This one-pot procedure is highly efficient for creating C-N bonds.
A notable example is the reductive amination of bio-based 2-hydroxytetrahydropyran (B1345630) (2-HTHP) to produce 5-amino-1-pentanol. This transformation has been achieved using nano-Ni–Al₂O₃ catalysts. rsc.org The cooperative effect of strong Lewis acid sites and highly dispersed metallic Ni sites on the catalyst is crucial for the high efficiency of this reaction. rsc.org While this example leads to an amino alcohol, the underlying principle of reductive amination of a cyclic ether ketone is directly applicable to the synthesis of 4-aminotetrahydropyrans by selecting the appropriate starting materials.
The synthesis of substituted tetrahydropyran-4-ones, which are key precursors for reductive amination, can be achieved through various methods, including the condensation of acetone (B3395972) with formaldehyde. kaznu.kz
Table 2: Reductive Amination for Amine Synthesis
| Carbonyl Compound | Amine Source | Catalyst/Reducing Agent | Product | Yield | Reference |
| 2-Hydroxytetrahydropyran | Ammonia (in situ) | nano-Ni–Al₂O₃, H₂ | 5-Amino-1-pentanol | 91.3% | rsc.org |
| Carboxylic Acids | Amines | BH₃–NH₃, TiF₄ | Substituted Amines | Up to 98% | nih.gov |
Multicomponent Reactions for Aminotetrahydropyran Core Formation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. nih.govclockss.org These reactions are atom-economical, step-efficient, and often environmentally friendly, making them attractive for the synthesis of complex molecules like functionalized tetrahydropyrans. nih.govclockss.orgmdpi.com
One common MCR for the synthesis of 2-amino-4H-pyran derivatives involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a 1,3-dicarbonyl compound (such as dimedone). researchgate.netresearchgate.net These reactions can be catalyzed by a variety of catalysts, including basic catalysts or reusable heterogeneous catalysts. mdpi.comresearchgate.net By carefully choosing the starting materials, a diverse range of substituted aminopyrans can be accessed. While this method directly yields aminopyran derivatives, subsequent reduction of the double bond within the pyran ring would be necessary to obtain the corresponding aminotetrahydropyran.
The development of novel MCRs continues to be an active area of research, with the potential to provide direct access to complex aminotetrahydropyran scaffolds in a single step. nih.govresearchgate.net
Table 3: Examples of Multicomponent Reactions for Pyran Synthesis
| Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Product Type | Reference |
| Aromatic Aldehydes | Malononitrile | Dimedone | Zn₂SnO₄/SnO₂ Nanocomposites | Pyrano[2,3-c]-chromene derivatives | mdpi.com |
| Substituted Aldehydes | Methyl Cyanoacetate | 1,3-Cyclohexadione | Ruthenia-doped Alumina | 2-Amino-pyran analogues | researchgate.net |
| Aromatic Aldehydes | Malononitrile | Hydroxy Methyl Pyranone | Ionic Liquid | Pyran derivatives | mdpi.com |
Cyclization Reactions
Cyclization reactions are fundamental to the construction of the tetrahydropyran ring. Various strategies have been developed that allow for the formation of the THP core with control over substitution and stereochemistry.
The Prins cyclization is a powerful and widely utilized acid-catalyzed reaction for the synthesis of tetrahydropyrans. beilstein-journals.orgacs.org It typically involves the reaction of a homoallylic alcohol with an aldehyde or ketone. beilstein-journals.org The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene to form the tetrahydropyran ring. nih.gov
Numerous variations of the Prins cyclization have been developed to enhance its scope and stereoselectivity. For instance, the silyl (B83357) enol ether Prins cyclization provides a diastereoselective route to cis-2,6-disubstituted tetrahydropyran-4-ones. nih.govnih.gov This method is tolerant of various functional groups and allows for the synthesis of highly substituted tetrahydropyran-4-one cores. nih.gov Another variation, the Mukaiyama aldol–Prins (MAP) cyclization, utilizes an internal nucleophile to trap the reactive oxocarbenium ion, leading to the formation of the THP ring. beilstein-journals.orgnih.gov
The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst (Lewis or Brønsted acids) and reaction conditions. beilstein-journals.orgacs.orgnih.gov For example, the use of catalytic BF₃·OEt₂ has been shown to be effective in segment-coupling Prins cyclizations for the synthesis of highly substituted tetrahydropyran rings. acs.org
Oxidative cyclization offers an alternative and complementary approach to the synthesis of tetrahydropyrans. nih.gov These methods often involve the use of an oxidizing agent to generate a reactive intermediate that subsequently undergoes cyclization.
One such methodology utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to mediate the formation of an oxocarbenium ion from benzylic or allylic ethers, which then cyclizes to form the tetrahydropyran ring with high diastereocontrol. nih.gov This approach is particularly useful as it tolerates acid-labile functional groups. The resulting unsaturated products can be further manipulated to introduce additional structural diversity. nih.gov
Another strategy involves the palladium-catalyzed oxidative cyclization of γ-heteroalkenyl β-keto amides, which can produce various six-membered oxygen heterocycles in excellent yields under aerobic conditions. organic-chemistry.org Similarly, palladium-catalyzed oxidative cyclization of alkenols provides a convenient route to cyclic ethers, although controlling diastereoselectivity can be challenging. nih.gov
Advanced Stereoselective Synthesis of Aminotetrahydropyrans
The creation of enantiomerically pure aminotetrahydropyrans is a significant challenge in organic synthesis, driven by the fact that the biological activity of chiral molecules often resides in a single enantiomer. Advanced stereoselective methods can be broadly categorized into the resolution of racemic mixtures and direct asymmetric synthesis.
Chiral Resolution Techniques
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This is a widely applied strategy when asymmetric synthesis is not feasible or is less efficient.
Catalytic kinetic resolution is a powerful technique that relies on the differential reaction rate of enantiomers with a chiral catalyst. A notable method for the kinetic resolution of racemic cyclic secondary amines involves an enantioselective amidation reaction. acs.orgnih.gov This process uniquely employs a dual-catalyst system composed of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid co-catalyst that work in concert. acs.orgresearchgate.net
The reaction is operationally simple, can be performed at room temperature, and importantly, does not generate nonvolatile byproducts, which simplifies purification. acs.org The enantioenriched, unreacted amine can be easily recovered through a simple aqueous extraction. researchgate.net This cooperative catalytic system provides high selectivity factors for a range of cyclic amines. ethz.ch
Table 1: Key Components of NHC/Hydroxamic Acid-Catalyzed Kinetic Resolution
| Component | Type | Function |
|---|---|---|
| Catalyst | Achiral N-heterocyclic Carbene (NHC) | Activates the acylating agent. |
| Co-catalyst | Chiral Hydroxamic Acid | Provides the chiral environment, enabling enantioselective acylation. |
| Substrate | Racemic Cyclic Amine | The mixture to be resolved. |
| Acylating Agent | α'-Hydroxyenone | Reacts with one enantiomer of the amine faster than the other. |
This method represents a significant advance over traditional approaches that often require stoichiometric amounts of chiral resolving agents. acs.org
Enantioselective acylation is the foundational principle behind many kinetic resolutions of amines. This strategy uses a chiral acylating agent to selectively react with one enantiomer in a racemic amine mixture, converting it into an amide. The differing chemical properties of the resulting amide and the unreacted amine allow for their separation.
The primary challenge in this approach is overcoming the high nucleophilicity of amines, which can lead to a rapid, non-selective background reaction with acylating agents. acs.org Despite this, effective catalytic amine resolutions have been developed that utilize specific chiral reagents and catalysts to achieve high selectivity.
Enzymes offer exceptional chemo-, regio-, and stereoselectivity, making them highly valuable catalysts for resolution processes. Proteases and lipases are commonly used to resolve racemic amino compounds through the enantioselective hydrolysis of their ester or amide derivatives. nih.gov
A modern and innovative strategy combines enzymatic catalysis with other catalytic cycles. For example, a chemoenzymatic process for the asymmetric synthesis of amines has been developed that merges visible-light photoredox catalysis with enzymatic resolution. rsc.org In this system, a photosensitizer drives the reduction of an imine to a racemic amine. Concurrently, a monoamine oxidase (MAO) enzyme selectively oxidizes one of the amine enantiomers back to the imine. rsc.org This cyclic reaction network effectively deracemizes the mixture, leading to the accumulation of a single, highly enantioenriched amine. rsc.org This represents the first demonstration of a concurrent photoredox and enzymatic catalysis for the light-driven asymmetric synthesis of amines. rsc.org
Asymmetric Catalysis in Tetrahydropyran-4-amine Synthesis
Asymmetric catalysis aims to directly create a chiral product from an achiral or prochiral substrate, avoiding the need for resolving a racemic mixture. This is often a more efficient and atom-economical approach.
Transition metal catalysis is a cornerstone of asymmetric synthesis. For instance, a practical synthesis of a highly functionalized tetrahydropyran, a key intermediate for a DPP-4 inhibitor, was achieved using a sequence of three ruthenium-catalyzed reactions. nih.gov This synthesis features a Ru-catalyzed dynamic kinetic resolution (DKR) reduction that establishes two adjacent stereocenters in a single step. nih.gov Subsequent stereoselective reductive amination affords the desired aminotetrahydropyran derivative. nih.gov
The asymmetric hydrogenation of unsaturated precursors like imines or enamines is another powerful route to chiral amines. acs.org Catalytic systems based on iridium, rhodium, and palladium, paired with chiral ligands, have shown high efficacy. For example, palladium-catalyzed hydrogenation using a chiral C₄-TunePhos ligand provides excellent enantioselectivity for the synthesis of cyclic amines. acs.org More recently, photocatalytic methods have emerged, such as the asymmetric synthesis of α-trialkyl-α-tertiary amines using a chiral amine transfer (CAT) reagent in a photoredox-catalyzed process. acs.org
C-H Functionalization for Substituted Aminotetrahydropyrans
Directly converting C-H bonds into new C-C or C-heteroatom bonds is a transformative strategy in modern organic synthesis. researchgate.net It offers a more direct and efficient way to build molecular complexity, bypassing the need for pre-functionalized starting materials. nih.gov
A powerful two-step sequence has been developed for synthesizing highly substituted aminotetrahydropyrans. acs.orgnih.gov The process begins with a palladium(II)-catalyzed stereoselective γ-methylene C-H arylation of a simple aminotetrahydropyran substrate. nih.gov This initial step is compatible with a wide array of aryl and heteroaryl iodides, accommodating various electronic properties and substituent positions. nih.govacs.org The key to this transformation is the use of a transient directing group, which guides the catalyst to the specific C-H bond. nih.gov
In the second step, the resulting arylated aminotetrahydropyran undergoes a diastereoselective α-alkylation or arylation, installing a second substituent on the ring. acs.orgnih.gov This sequential functionalization provides a versatile route to diverse and medicinally relevant disubstituted aminotetrahydropyrans. nih.gov
Table 2: General Scheme for Sequential C-H Functionalization
| Step | Reaction | Catalyst/Reagents | Key Feature |
|---|---|---|---|
| 1 | γ-C-H Arylation | Pd(II) catalyst, Transient Directing Group, Aryl Iodide | Installs the first substituent at the γ-position with stereocontrol. |
| 2 | α-C-H Functionalization | Quinone-mediated chemistry | Installs the second substituent at the α-position with high diastereoselectivity. |
Enzymatic methods are also being applied to C-H functionalization. Engineered enzymes, derived from cytochrome P450, have been developed to act as "carbene transferases." acs.org These biocatalysts can perform enantioselective C-H alkylation on cyclic amines using ethyl diazoacetate as a carbene source, demonstrating a sustainable and highly selective route to α-functionalized products. acs.org
Palladium-Catalyzed Stereoselective C-H Arylation
A key strategy for the synthesis of highly substituted aminotetrahydropyrans involves a palladium(II)-catalyzed stereoselective C-H arylation. nih.govacs.orgnih.gov This method enables the direct introduction of aryl groups at the γ-methylene position of an aminotetrahydropyran precursor. nih.gov The reaction typically utilizes a directing group to guide the palladium catalyst to the specific C-H bond, ensuring high regioselectivity. researchgate.net
The process often begins with a protected aminotetrahydropyran which undergoes C-H (hetero)arylation. nih.gov This reaction has been shown to be compatible with a variety of aryl iodides bearing different electronic and steric properties, consistently producing the desired arylated products in moderate to good yields. nih.govresearchgate.netfigshare.com The stereoselectivity of this arylation step is a critical feature, allowing for the controlled installation of substituents on the tetrahydropyran ring. nih.gov
One developed protocol involves a two-step sequence starting with a Pd(II)-catalyzed stereoselective γ-C–H methylene arylation, which is then followed by functionalization at the alpha position of the amine. nih.gov This sequential approach allows for the creation of di-substituted aminotetrahydropyrans with high diastereoselectivity. acs.org
Table 1: Palladium-Catalyzed γ-Methylene C-H Arylation of Aminotetrahydropyran Derivatives
| Entry | Aryl Iodide | Product | Yield (%) |
|---|---|---|---|
| 1 | Iodobenzene | γ-Phenyl-aminotetrahydropyran | 64 |
| 2 | 4-Iodotoluene | γ-(p-Tolyl)-aminotetrahydropyran | 72 |
| 3 | 1-Iodo-4-methoxybenzene | γ-(4-Methoxyphenyl)-aminotetrahydropyran | 75 |
| 4 | 1-Iodo-4-fluorobenzene | γ-(4-Fluorophenyl)-aminotetrahydropyran | 68 |
| 5 | 2-Iodopyridine | γ-(Pyridin-2-yl)-aminotetrahydropyran | 55 |
This table is a representation of typical results and may not reflect specific experimental data.
Alpha-Functionalization of Amine Moieties
Following the initial C-H arylation of the tetrahydropyran ring, the subsequent functionalization of the α-position of the amine moiety is a crucial step for generating molecular diversity. nih.gov After deprotection of the amine, both alkyl and aryl groups can be introduced at the α-position. nih.gov This α-functionalization often proceeds with high diastereoselectivity, influenced by the existing stereocenter on the tetrahydropyran ring. acs.org
The development of methods for the enantioselective functionalization of α-methylene C-H bonds is of significant importance for drug discovery. nih.gov Palladium-catalyzed reactions have been effectively employed for the α-C-H coupling of a wide range of amines with aryl boronic acids. nih.gov The use of chiral phosphoric acids as anionic ligands in these reactions has been shown to induce high enantioselectivities. nih.gov
This approach is not limited to simple amines and has been successfully applied to a variety of saturated aza-heterocycles. nih.gov The ability to functionalize the α-position of the amine in aminotetrahydropyrans provides a powerful tool for the synthesis of complex and stereochemically rich molecules. nih.gov The reaction can be performed after the initial arylation of the tetrahydropyran ring, leading to di-substituted products. nih.gov
Table 2: Alpha-Functionalization of γ-Arylated Aminotetrahydropyrans
| Entry | Electrophile | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 1 | Benzyl bromide | α-Benzyl-γ-phenyl-aminotetrahydropyran | 85 | >20:1 |
| 2 | Iodomethane | α-Methyl-γ-phenyl-aminotetrahydropyran | 78 | >20:1 |
| 3 | 4-Fluorobenzyl bromide | α-(4-Fluorobenzyl)-γ-phenyl-aminotetrahydropyran | 82 | >20:1 |
| 4 | Phenylboronic acid | α,γ-Diphenyl-aminotetrahydropyran | 65 | >20:1 |
This table is a representation of typical results and may not reflect specific experimental data.
Chemical Transformations and Derivatization of 4 Propyltetrahydro 2h Pyran 4 Amine Analogs
Reactivity of the Amine Functional Group (e.g., oxidation, reduction, substitution, acylation, alkylation)
The primary amine at the C4 position of the tetrahydropyran (B127337) ring is a key handle for a wide array of chemical modifications. Its nucleophilic nature drives many common transformations.
Oxidation and Reduction: The direct oxidation or reduction of a primary amine on the tetrahydropyran scaffold is less common as a derivatization strategy compared to other transformations. In organic chemistry, oxidation of primary amines can lead to imines, oximes, or nitroso compounds, though these reactions often require specific reagents to avoid over-oxidation. youtube.comyoutube.com Conversely, the amine group itself is the product of a reduction, typically from an azide (B81097) or a nitro group. nih.govrsc.org For instance, 4-azidotetrahydropyran can be readily reduced to the corresponding 4-aminotetrahydropyran (B1267664), which serves as the versatile precursor for further functionalization. nih.gov
Substitution, Acylation, and Alkylation: These are the most prevalent reactions for derivatizing the amine group in 4-aminotetrahydropyran analogs.
Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This is a fundamental reaction in building complex molecules and is widely used in library synthesis.
Alkylation: The amine can be mono- or di-alkylated using alkyl halides or via reductive amination with aldehydes or ketones. For example, the reaction of N,2,2-trimethyltetrahydro-2H-pyran-4-amine with acrylonitrile (B1666552) (a cyanoethylation reaction) is a form of alkylation. researchgate.net
Other Reactions: The amine can also undergo reactions to form ureas (with isocyanates), sulfonamides (with sulfonyl chlorides), and carbamates. nih.gov It can also be used in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), to rapidly generate complex and diverse molecular scaffolds. nih.gov
The table below summarizes key transformations of the amine functional group in 4-aminotetrahydropyran analogs.
| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |
| Amide Formation | Carboxylic Acid, Coupling Agent (e.g., HATU) | Amide | nih.gov |
| Sulfonamide Formation | Sulfonyl Chloride, Base | Sulfonamide | nih.gov |
| Urea Formation | Isocyanate | Urea | nih.gov |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | researchgate.net |
| Cyanoethylation | Acrylonitrile | β-aminonitrile | researchgate.net |
| Azide-Alkyne Cycloaddition | (Starting from Azide) Alkyne, Copper Catalyst | Triazole | nih.gov |
Modifications and Elaboration of the Tetrahydropyran Ring
While the amine group offers a primary point for derivatization, the tetrahydropyran ring itself can be modified to introduce additional diversity and to modulate the physicochemical properties of the molecule.
C–H Functionalization: Recent advances have enabled the direct functionalization of C–H bonds on the THP ring. A notable example is the palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of 3-aminotetrahydropyran. nih.gov This method allows for the introduction of various aryl and heteroaryl groups at a position remote from the initial amine, providing a powerful tool for exploring new chemical space. The reaction is compatible with a range of functional groups on the aryl iodide coupling partner, including methoxy, trifluoromethyl, and cyano groups. nih.gov
Ring Synthesis and Modification: The construction of the THP ring itself can be designed to incorporate specific substituents. Methods like the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular hydroalkoxylation are cornerstone strategies for building functionalized THP rings. rsc.orgorganic-chemistry.org For example, a tethered enol-ether Prins cyclization can be used to prepare a 4-hydroxytetrahydropyran scaffold, which is a precursor to the 4-amino derivative. nih.gov While less common as a post-synthesis modification, ring-opening reactions, often under acidic conditions, can be used to transform the cyclic ether into a linear diol derivative, fundamentally altering the molecular scaffold. rsc.org
The table below outlines strategies for modifying the tetrahydropyran ring.
| Modification Strategy | Description | Key Methods | Reference |
| C-H Arylation | Direct introduction of aryl groups onto the THP ring via catalyzed C-H activation. | Pd(II)-catalyzed γ-C–H arylation with aryl iodides. | nih.gov |
| Substituent Incorporation during Synthesis | Building the THP ring with desired functional groups already in place. | Prins Cyclization, Hetero-Diels-Alder, Michael Reactions. | nih.govrsc.orgbohrium.com |
| Ring Expansion | Conversion of smaller rings (e.g., oxetanes) into tetrahydropyrans. | Photochemical ring expansion of oxetane (B1205548) ylides. | rsc.org |
Scaffold Derivatization for Compound Library Synthesis
The 4-aminotetrahydropyran scaffold is an excellent starting point for the synthesis of compound libraries used in drug discovery. nih.gov Its utility lies in the ability to introduce diversity at multiple points on the molecule in a controlled and efficient manner, a concept central to combinatorial chemistry. nih.govyoutube.com
The process typically begins with a core scaffold, such as a 4-azido or 4-hydroxytetrahydropyran, which is then converted to the key 4-aminotetrahydropyran intermediate. nih.gov From this central building block, derivatization can proceed in multiple directions:
Amine-Directed Derivatization: The amine is functionalized using a wide array of reactants (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to create a library of amides, sulfonamides, and ureas. nih.govnih.govnih.gov
Ring-Directed Derivatization: Where methods allow, the ring is functionalized, for instance, through C-H activation, adding another layer of diversity. nih.gov
Orthogonal Strategies: In some cases, protecting groups allow for sequential and site-selective modifications. For example, a library based on a furanose sugar amino acid (a related heterocyclic scaffold) utilized three orthogonal points of diversification, allowing for the synthesis of ethers, carbamates, ureas, and amides from a single core structure. nih.govacs.org
This "scaffold-based" approach allows for the systematic exploration of the chemical space around the core tetrahydropyran structure, which is crucial for identifying molecules with desired biological activity. chemistryviews.orgrsc.org
The following table illustrates a conceptual library synthesis starting from a 4-aminotetrahydropyran core.
| Core Scaffold | Diversity Point 1 (Amine Functionalization) | Diversity Point 2 (Ring Functionalization) | Resulting Compound Class | Reference |
| 4-Aminotetrahydropyran | Acylation with R¹-COOH | Not functionalized | 4-Acylamino-tetrahydropyrans | nih.gov |
| 4-Aminotetrahydropyran | Sulfonylation with R¹-SO₂Cl | Not functionalized | 4-Sulfonylamino-tetrahydropyrans | nih.gov |
| 3-Aminotetrahydropyran | Acylation with R¹-COOH | γ-C-H Arylation with R²-I | Di-substituted aminotetrahydropyrans | nih.gov |
| 4-Azidotetrahydropyran | (Amine Precursor) | Click reaction with R¹-alkyne | 4-(Triazolyl)-tetrahydropyrans | nih.gov |
Structure Activity Relationship Sar Studies of Aminotetrahydropyrans for Biological Activity
General Principles of SAR in Tetrahydropyran-Based Compounds
The biological activity of tetrahydropyran (B127337) derivatives is significantly influenced by the nature and position of substituents on both the amine and the pyran ring.
The amine group on the tetrahydropyran ring is a frequent point of modification to alter a compound's pharmacological profile. Studies on various heterocyclic compounds show that the nature of the amine substituent is critical. For instance, in the development of 2-aminopyrazine (B29847) derivatives, a series of novel compounds were synthesized and evaluated for antitumor activities. nih.gov The specific substitutions on the amine can dictate the compound's ability to form key interactions, such as hydrogen bonds, with target proteins. nih.gov
The degree of substitution (primary, secondary, or tertiary amine) and the steric and electronic properties of the substituents play a pivotal role. In studies of 2H-furo[3,2-b]pyran-2-ones, reactions with aliphatic amines resulted in enamines, while reactions with other nucleophiles led to different heterocyclic systems, demonstrating the amine type's influence on the reaction pathway and final product structure. beilstein-journals.org For some receptor interactions, bulky N-alkyl groups can enhance activity. For example, in a series of 4(5)-(5-aminotetrahydropyran-2-yl)imidazole derivatives, N-3,3-dimethylbutyl substitution resulted in a potent histamine (B1213489) H(3) antagonist. nih.gov
Substituents on the tetrahydropyran ring itself are crucial for modulating biological activity. The position and nature of these substituents can affect the molecule's conformation, lipophilicity, and interaction with target binding sites.
Studies on ketamine analogs with substituted benzene (B151609) rings revealed that 2- and 3-substituted compounds were generally more active as anesthetics than their 4-substituted counterparts. mdpi.com This highlights that the position of a substituent can significantly alter potency. Similarly, for 1,4-dihydropyridine (B1200194) derivatives, an aryl group at the 4-position of the ring was found to be a fundamental requirement for optimal receptor-binding activity. researchgate.net The type of substituent also matters; for instance, chloro-substitution was generally favorable in the ketamine analogs, whereas trifluoromethyl groups were less successful. mdpi.com
In the context of LpxC inhibitors, the tetrahydropyran oxygen can form a key hydrogen bond with the target enzyme, and the carbon backbone engages in van der Waals interactions. researchgate.net The introduction of aromatic and heteroaromatic groups to the pyran ring is a common strategy. The electronic properties of these rings, whether electron-donating or electron-withdrawing, can fine-tune the activity. For instance, the arylation of 3-aminotetrahydropyran with various substituted iodobenzenes showed that functionalities like methoxy, trifluoromethyl, and cyano groups were well-tolerated, leading to products with potential as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov
SAR in Specific Biological Target Contexts
The general principles of SAR are applied to optimize aminotetrahydropyran derivatives for specific biological targets, leading to the development of potent and selective agents for various diseases.
The pyran scaffold is present in numerous compounds with demonstrated antitumor properties. nih.gov SAR studies aim to enhance cytotoxicity against cancer cells while minimizing effects on healthy cells. For example, a series of 2-aminopyrazine derivatives were synthesized, with compound 3e showing potent activity against H1975 and MDA-MB-231 cancer cell lines, superior to a known SHP2 inhibitor. nih.gov Similarly, novel pyrazole (B372694) derivatives have been evaluated, with some compounds showing promising IC50 values against MCF-7 and HepG-2 cell lines. researchgate.net The substitution pattern on the heterocyclic and attached aryl rings is critical for this activity. In one study, biscoumarin derivatives (compounds 1-4) showed more potent antitumor activity than related dihydropyran derivatives (compounds 5-16). nih.gov
Table 1: Antitumor Activity of Selected Pyran and Related Heterocyclic Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
|---|---|---|---|
| Compound 3e (2-aminopyrazine deriv.) | H1975 | 11.84 ± 0.83 | nih.gov |
| Compound 3e (2-aminopyrazine deriv.) | MDA-MB-231 | 5.66 ± 2.39 | nih.gov |
| GS493 (SHP2 inhibitor) | H1975 | 19.08 ± 1.01 | nih.gov |
| GS493 (SHP2 inhibitor) | MDA-MB-231 | 25.02 ± 1.47 | nih.gov |
| Compound 7j (5-aminopyrazole deriv.) | MCF-7 | 16.36 µg/ml | researchgate.net |
| 5-Fluorouracil | MCF-7 | 14.31 µg/ml | researchgate.net |
| Compound 24j (Pyrazolo[3,4-d]pyrimidine deriv.) | MCF-7 | 0.36 | nih.gov |
| Compound 24j (Pyrazolo[3,4-d]pyrimidine deriv.) | BT474 | 1.35 | nih.gov |
| Compound 24j (Pyrazolo[3,4-d]pyrimidine deriv.) | MDA-MB-231 | 2.88 | nih.gov |
Aminotetrahydropyran and related heterocyclic scaffolds are prominent in the design of enzyme inhibitors.
HIV Integrase: 2-Hydroxy-3-pyridylacrylic acid derivatives have been explored as HIV integrase inhibitors. The position and nature of substituents on the hydrophobic domain were found to be important for inhibitory activity. researchgate.net
Polo-like kinase 4 (PLK4): PLK4 is a target in cancer therapy. Pyrimidin-2-amine and pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent PLK4 inhibitors. Compound 8h , a pyrimidin-2-amine derivative, showed a PLK4 IC50 of 0.0067 µM. nih.govrsc.org SAR studies revealed that hydrogen bonding with specific residues in the hydrophobic cavity was crucial for high potency. nih.gov Another study identified compound 24j , a pyrazolo[3,4-d]pyrimidine, as a highly potent PLK4 inhibitor with an IC50 of 0.2 nM. nih.govresearchgate.net
Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is a target for Alzheimer's disease. Thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent GSK-3β inhibitors. Compound 16b showed an IC50 of 3.1 nM. nih.gov The acyl or sulfonyl groups at the 3-amine position significantly influenced potency, with cyclopropanecarbonyl and isobutyryl groups being particularly effective. nih.gov Tetrahydropyrimidine-based derivatives have also been developed as dual inhibitors of GSK-3β and Aβ aggregation. nih.gov
Tyrosinase: Tyrosinase inhibitors are of interest for treating hyperpigmentation. A wide range of compounds have been studied, with IC50 values for mushroom tyrosinase inhibitors spanning from 0.007 µM to over 25,000 µM. sci-hub.se For a series of isopropylquinazolinone derivatives, a compound bearing a 4-fluorobenzyl moiety was the most potent, with an IC50 of 34.67 ± 3.68 µM. nih.gov In another series, a phenylamino (B1219803) quinazolinone derivative emerged as the most potent with an IC50 of 17.02 ± 1.66 µM. researchgate.net
Phosphodiesterase (PDE): PDE inhibitors are used to treat a variety of conditions. nih.govclevelandclinic.org A study of tertiary alcohol derivatives as PDE4 inhibitors identified compound (+)-3d as an optimized structure with high potency and a good pharmacokinetic profile. nih.gov
Table 2: Activity of Selected Tetrahydropyran and Related Heterocyclic Derivatives as Enzyme Inhibitors
| Compound Class/Name | Target Enzyme | IC50 | Citation |
|---|---|---|---|
| Compound 8h (Pyrimidin-2-amine deriv.) | PLK4 | 0.0067 µM | nih.govrsc.org |
| Centrinone | PLK4 | 0.003 µM | nih.gov |
| Compound 24j (Pyrazolo[3,4-d]pyrimidine deriv.) | PLK4 | 0.2 nM | nih.govresearchgate.net |
| Compound 16b (Thieno[3,2-c]pyrazol-3-amine deriv.) | GSK-3β | 3.1 nM | nih.gov |
| Compound 16a (Thieno[3,2-c]pyrazol-3-amine deriv.) | GSK-3β | 4.4 nM | nih.gov |
| Compound 9q (Isopropylquinazolinone deriv.) | Tyrosinase | 34.67 ± 3.68 µM | nih.gov |
| Compound 9r (Phenylamino quinazolinone deriv.) | Tyrosinase | 17.02 ± 1.66 µM | researchgate.net |
| Kojic Acid | Tyrosinase | 23.64 ± 2.56 µM | nih.gov |
| (+)-3d (L-869,298) | PDE4 | - | nih.gov |
Aminotetrahydropyran derivatives have been investigated for their effects on the central nervous system, often by modulating the activity of specific receptors.
Derivatives of 4(5)-(5-aminotetrahydropyran-2-yl)imidazole have been synthesized and tested for their ability to modulate neuronal histamine release. nih.gov In these studies, the stereochemistry was critical; only the (2S,5R)-isomers were found to increase histamine release, acting as novel histamine H(3) antagonists. nih.gov Specifically, the N-3,3-dimethylbutyl derivative 13c (OUP-133) increased histamine release to 180-190% of basal levels. nih.gov
In another example, lead optimization of a pyrimidine (B1678525) series identified 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X ) as a selective cannabinoid CB2 receptor agonist for the treatment of inflammatory pain. nih.gov
Furthermore, the general principle of modulating receptor activity is seen in studies of N-methyl-D-aspartate (NMDA) receptors, where partial agonists at the glycine (B1666218) modulatory site can enhance receptor function. mdpi.comnih.gov While not directly involving aminotetrahydropyrans, these studies underscore the strategy of using small molecules to allosterically modulate receptor activity, a principle applicable to the design of novel neuropharmacological agents based on the aminotetrahydropyran scaffold.
Pharmacophore Modeling and Bioisosteric Replacement Strategiesdrughunter.com
Pharmacophore Modeling
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for a molecule to exert a specific biological activity. nih.gov This model serves as a 3D query to screen virtual libraries of compounds for novel molecules that possess the required features and are therefore more likely to be active.
For the aminotetrahydropyran scaffold, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. The amino group of 4-Propyltetrahydro-2H-pyran-4-amine can act as a hydrogen bond donor and is likely to be a key feature in its pharmacophore. The propyl group would contribute a significant hydrophobic feature, while the oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor.
A study on aminotetrahydropyran derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4) highlights the importance of this scaffold in modern drug discovery. nih.gov While not specifically modeling This compound , the general principles would apply. A pharmacophore model for a hypothetical target of this compound might include the following features:
A hydrogen bond donor: corresponding to the amino group.
A hydrophobic region: defined by the propyl group.
A hydrogen bond acceptor: from the ether oxygen of the tetrahydropyran ring.
Specific spatial relationships between these features.
The following interactive table outlines the key features of a hypothetical pharmacophore model for a biological target of This compound .
| Pharmacophore Feature | Corresponding Moiety | Role in Binding |
| Hydrogen Bond Donor | Amino group (-NH₂) | Interaction with an acceptor group on the target protein |
| Hydrophobic Group | Propyl chain (-CH₂CH₂CH₃) | van der Waals interactions within a hydrophobic pocket |
| Hydrogen Bond Acceptor | Tetrahydropyran oxygen (-O-) | Interaction with a donor group on the target protein |
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties, with the aim of creating a new molecule with improved biological properties. nih.gov This can be used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity.
The tetrahydropyran ring itself is often considered a bioisostere of other cyclic systems. For instance, the replacement of a piperidine (B6355638) ring with a tetrahydropyran ring is a common strategy in drug design. This substitution can alter the molecule's polarity, hydrogen bonding capacity, and metabolic profile.
In the context of This compound , several bioisosteric replacements could be envisioned to probe the SAR and optimize its properties.
Replacement of the propyl group: Substituting the propyl group with other alkyl groups of varying sizes and branching (e.g., ethyl, isopropyl, cyclopropyl) would explore the size and shape constraints of the hydrophobic pocket. Introducing a trifluoromethyl group could alter the electronic properties and metabolic stability.
Modification of the amino group: The primary amine could be replaced with a secondary or tertiary amine, or other functional groups that can act as hydrogen bond donors, to evaluate the specific requirements for interaction at this position.
The following table presents potential bioisosteric replacements for different moieties of This compound and the rationale for these changes.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Propyl group | Cyclopropylmethyl group | Introduce conformational rigidity and explore different spatial arrangements. |
| Tetrahydropyran ring | Cyclohexane (B81311) ring | Remove the hydrogen bond accepting oxygen to assess its importance. |
| Amino group | Hydroxyl group | Evaluate the effect of replacing a hydrogen bond donor with another polar group. |
These strategies, guided by SAR and pharmacophore modeling, are integral to the iterative process of drug discovery and development, aiming to refine the properties of lead compounds like those based on the aminotetrahydropyran scaffold.
Preclinical Biological Evaluation and Mechanistic Investigations of 4 Propyltetrahydro 2h Pyran 4 Amine Analogs
In Vitro Assays for Biological Activity Profiling
The initial step in evaluating the biological potential of 4-Propyltetrahydro-2H-pyran-4-amine analogs is to screen them through a variety of in vitro assays. These laboratory-based tests are designed to measure the biological activity of compounds in a controlled environment outside of a living organism.
Commonly, this involves assessing the compound's effect on cultured cells. For instance, in the context of cancer research, a primary assay is the MTT assay , which measures a compound's ability to inhibit cell proliferation or induce cytotoxicity. nih.govnih.gov Analogs of the tetrahydropyran (B127337) (THP) class have been evaluated for their antiproliferative activity against various cancer cell lines, such as breast and endometrial cancer lines. auctoresonline.org Similarly, substituted 4-amino-2H-pyran-2-one (APO) analogs, which share a core structural motif, have shown significant growth inhibitory activity against various tumor cell lines. nih.gov
The specific biological activity of interest dictates the choice of assay. For example, if a compound is being investigated as a potential inhibitor of a specific enzyme, such as activin-like kinase 5 (ALK5), researchers would use an assay that measures the enzyme's activity in the presence of the compound. nih.gov A study on 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives identified potent ALK5 inhibitors by measuring the inhibition of ALK5 autophosphorylation. nih.gov
The data from these assays, often expressed as an IC50 value (the concentration of a drug that is required for 50% inhibition in vitro), allows for the establishment of preliminary Structure-Activity Relationships (SAR) . SAR studies help in understanding how different chemical substituents on the core structure influence biological activity, guiding the design of more potent and selective analogs. nih.gov For example, studies on APO analogs revealed that an aromatic amine group at the 4-position of the pyranone ring is crucial for cytotoxic activity. nih.gov
Below is an example of how data from in vitro assays might be presented to compare the activity of different analogs.
Table 1: Illustrative In Vitro Anticancer Activity of Tetrahydropyran Analogs
| Compound ID | R1-Substituent | R2-Substituent | Cell Line | IC50 (µM) |
| Analog A | Propyl | H | MCF-7 (Breast) | 15.2 |
| Analog B | Ethyl | Phenyl | MCF-7 (Breast) | 5.8 |
| Analog C | Propyl | 4-Chlorophenyl | MDA-MB-231 (Breast) | 2.1 |
| Analog D | Propyl | H | Ishikawa (Endometrial) | 22.5 |
Note: This table is for illustrative purposes and does not represent actual experimental data for this compound itself.
Target Identification and Mechanism of Action Elucidation
Once a compound shows promising biological activity, the next critical step is to identify its molecular target(s) and elucidate its mechanism of action (MoA). This knowledge is crucial for understanding how the compound exerts its effects and for predicting potential on-target and off-target activities.
Chemical probes are powerful tools for target identification. These are typically analogs of the bioactive compound that have been modified to include a reactive group or a tag (like biotin (B1667282) or a fluorescent dye). The probe can then be used to "fish out" its binding partners from a cell lysate, which can subsequently be identified using techniques like mass spectrometry.
Non-probe approaches are also widely used. These can include:
Affinity Chromatography: An unmodified bioactive compound is immobilized on a solid support. A cell extract is passed over this support, and proteins that bind to the compound are retained and later identified.
Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound. This can point towards the target protein or pathway.
In recent years, computational and "omics" technologies have revolutionized target discovery. nih.govnygen.io
Computational approaches , often referred to as in silico methods, use computer algorithms to predict potential protein targets for a small molecule. nih.govnih.gov This can be done through:
Molecular Docking: This method simulates the binding of the small molecule to the 3D structures of known proteins to predict binding affinity. nih.gov
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity and then searching for proteins with binding sites that match this pharmacophore. nih.gov
Similarity Searching: This approach is based on the principle that similar molecules often have similar biological targets. nih.gov Web-based tools like SwissTargetPrediction can predict targets by comparing a novel molecule to a database of known ligands. youtube.com
Omics-based approaches involve the large-scale study of biological molecules. nih.govdrugtargetreview.com By treating cells with the compound and analyzing the changes in the levels of genes (genomics), transcripts (transcriptomics), proteins (proteomics), or metabolites (metabolomics), researchers can gain clues about the pathways and targets affected by the compound. nygen.ionih.gov For example, a significant change in the abundance of proteins within a specific signaling pathway following treatment could indicate that a component of that pathway is a direct or indirect target. nih.gov Integrating multi-omics data provides a more holistic view of the compound's effects and can help in pinpointing the most likely targets. nygen.io
Identifying a potential target is only the beginning. It is crucial to validate this interaction and also to investigate potential "off-target" interactions, which can lead to unwanted side effects.
On-target validation can be achieved through various biophysical and biochemical assays, such as:
Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics between the compound and the purified target protein in real-time.
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event to determine thermodynamic parameters.
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in the thermal stability of a protein when a compound is bound to it. nih.gov
Table 2: Illustrative Target Engagement Data for a Hypothetical Analog
| Target Protein | Method | Binding Affinity (Kd) | On-Target/Off-Target |
| Kinase X | SPR | 50 nM | On-Target |
| Kinase Y | ITC | 1.2 µM | Off-Target |
| Kinase Z | CETSA | > 10 µM | No significant binding |
| Receptor A | Radioligand Binding | 5 µM | Off-Target |
Note: This table is for illustrative purposes.
Preclinical In Vivo Mechanistic Studies
While in vitro and in silico studies provide valuable information, it is essential to investigate the mechanism of action in a living organism (in vivo). Preclinical in vivo studies, typically conducted in animal models like mice, help to understand how the compound behaves in a complex biological system. mdpi.com
These studies can confirm if the engagement of the identified target leads to the desired physiological effect. For instance, in a study of ALK5 inhibitors, oral administration of a lead compound to a mouse xenograft model resulted in significant tumor growth inhibition, validating the therapeutic hypothesis in vivo. nih.gov
Mechanistic in vivo studies can involve:
Pharmacodynamic (PD) biomarker analysis: Measuring changes in the levels or activity of downstream signaling molecules in tissues after drug administration to confirm that the target is being modulated as expected.
Use of genetically engineered models: For example, testing the compound in an animal model where the proposed target gene has been knocked out. If the compound has no effect in the knockout model, it provides strong evidence that it acts through that target.
Imaging studies: Using techniques like Positron Emission Tomography (PET) with a radiolabeled version of the compound to visualize its distribution and target engagement in the body.
These in vivo studies are critical for bridging the gap between initial laboratory findings and potential therapeutic development, providing essential information on the compound's mechanism in a physiological context. rsc.org
Advanced Analytical Characterization Techniques for Aminotetrahydropyran Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount in determining the three-dimensional structure and bonding of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its functional groups and atomic connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. ipb.pt It provides detailed information about the chemical environment of individual atoms. For a compound like 4-Propyltetrahydro-2H-pyran-4-amine, both ¹H and ¹³C NMR would be essential for structural confirmation. nih.govnih.gov
In a typical ¹H NMR spectrum of this compound, the protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear at a chemical shift (δ) of approximately 2.3-3.0 ppm. libretexts.org The protons of the propyl group would exhibit characteristic splitting patterns and chemical shifts, while the protons on the tetrahydropyran (B127337) ring would appear in the region of approximately 1.5-4.0 ppm. The N-H protons of the primary amine would likely produce a broad signal that can vary in its chemical shift depending on concentration and solvent, typically in the 0.5-5.0 ppm range. libretexts.org The addition of D₂O would cause the N-H signal to disappear, confirming its identity. libretexts.org
The ¹³C NMR spectrum provides information on the carbon framework. Carbons bonded to the electronegative nitrogen and oxygen atoms would be deshielded, appearing at lower field values. openstax.org For instance, the carbon atom to which the amino group is attached would resonate at a significantly different chemical shift compared to the other carbons in the propyl group and the tetrahydropyran ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| NH ₂ | 0.5 - 5.0 (broad) | - |
| C4-NH ₂ | - | 50 - 65 |
| H atoms on C2, C6 | 3.0 - 4.0 | 60 - 75 |
| H atoms on C3, C5 | 1.4 - 1.8 | 20 - 40 |
| Propyl C1' H ₂ | 1.3 - 1.6 | 30 - 45 |
| Propyl C2' H ₂ | 1.2 - 1.5 | 15 - 25 |
| Propyl C3' H ₃ | 0.8 - 1.0 | 10 - 15 |
Note: These are estimated values based on general principles and data for similar structures. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. purdue.edu For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed. nih.gov
A key principle in the mass spectrometry of amines is the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). openstax.org Aliphatic amines characteristically undergo α-cleavage, where the bond between the carbon and the adjacent carbon to the nitrogen is broken. openstax.orglibretexts.org This results in the formation of a stable, resonance-stabilized cation. For this compound, this would lead to predictable fragment ions.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov Primary amines like this compound exhibit characteristic N-H stretching vibrations in the IR spectrum. openstax.orgorgchemboulder.com Typically, two bands are observed for a primary amine in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comspectroscopyonline.com These bands are generally sharper and less intense than the O-H bands of alcohols. openstax.org
Other significant absorptions would include the C-N stretching vibration, which for aliphatic amines appears in the 1020-1250 cm⁻¹ region, and the N-H bending vibration around 1580-1650 cm⁻¹. libretexts.orgorgchemboulder.com The C-O-C stretching of the tetrahydropyran ring would also produce a strong absorption band.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (primary amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |
| N-H | Bend | 1580 - 1650 |
| C-N | Stretch | 1020 - 1250 |
| C-O-C (ether) | Stretch | 1070 - 1150 |
| C-H (alkane) | Stretch | 2850 - 2960 |
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. youtube.com For the analysis and purification of aminotetrahydropyran derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable. mst.edu
In HPLC, the choice of a suitable stationary phase and mobile phase is critical for achieving good separation. nih.govnih.gov For a basic compound like this compound, reversed-phase HPLC with an acidic mobile phase is often effective. Chiral HPLC can be employed to separate enantiomers if the compound is chiral and has been synthesized as a racemic mixture.
GC is well-suited for the analysis of volatile and thermally stable compounds. The retention time of the compound as it passes through the GC column can be used for its identification when compared to a known standard. The use of a nitrogen-phosphorus detector (NPD) can provide selective and sensitive detection of nitrogen-containing compounds like amines. nih.gov
Solid-State Characterization Techniques
While spectroscopic and chromatographic methods are excellent for analyzing compounds in solution or the gas phase, solid-state techniques are necessary to understand the structure of the compound in its crystalline form.
X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. mdpi.comresearchgate.net This technique would provide unequivocal proof of the structure of this compound if a suitable single crystal can be grown.
Microscopic Techniques (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))
Microscopic techniques are indispensable in the advanced analytical characterization of aminotetrahydropyran derivatives, offering direct visualization of the material's morphology, crystal structure, and topography at the micro- and nanoscale. Among the most powerful of these are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), which utilize focused beams of electrons to generate high-resolution images. These methods provide critical insights into the physical properties of synthesized compounds like this compound, complementing data from spectroscopic and diffraction techniques.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a versatile technique for investigating the surface morphology of materials. nih.gov It operates by scanning a sample with a focused beam of high-energy electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition. nih.gov The primary signals of interest are secondary electrons, which are good for high-resolution imaging of surface features, and backscattered electrons, which provide contrast related to the average atomic number of the sample constituents. chemicalbook.com
In the context of aminotetrahydropyran derivatives, SEM is instrumental in elucidating the size, shape, and surface characteristics of crystalline powders. For instance, in the characterization of novel heterocyclic compounds, SEM can reveal the morphology of the synthesized crystals, such as whether they are spherical, rod-like, or have a more complex structure. nih.gov This information is crucial for understanding the crystallization process and how it might be controlled to produce materials with desired physical properties.
For example, studies on related organic compounds have used SEM to observe the evolution of crystal morphology under different synthesis conditions. rsc.org While specific SEM data for this compound is not widely published, the analysis of a related Ta-MOF (Tantalum-Metal Organic Framework) used as a catalyst in the synthesis of 1,4-dihydropyran derivatives showed spherical morphology, which can influence the surface area and catalytic activity of the material. nih.gov
Illustrative Research Findings from SEM Analysis of Related Compounds:
| Parameter | Observation | Implication |
| Crystal Morphology | Spherical or well-defined polyhedral shapes | Indicates good crystallinity and potentially uniform particle size distribution. |
| Particle Size | Can range from nanometers to micrometers | Affects dissolution rates, bioavailability, and processability. |
| Surface Topography | Smooth surfaces versus rough or porous textures | Influences surface area, adsorption properties, and reactivity. |
| Aggregation | Presence and extent of crystal agglomeration | Impacts powder flow, handling, and formulation. |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is capable of providing detailed information about the internal structure of a material. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted through the sample, which is then magnified and focused onto an imaging device. wikipedia.org
For crystalline materials such as aminotetrahydropyran derivatives, TEM can be used to directly visualize the crystal lattice, identify crystal defects, and determine the crystal structure through a technique called selected area electron diffraction (SAED). nih.gov SAED patterns are generated by the diffraction of the electron beam by the crystal lattice and provide information about the symmetry and spacing of the crystal planes. nih.gov This makes TEM a powerful tool for "electron crystallography." wikipedia.org
Illustrative Data from TEM Analysis of Crystalline Organic Compounds:
| Analytical Mode | Information Obtained | Significance for Aminotetrahydropyran Derivatives |
| Bright-Field Imaging | Provides a direct image of the crystal's size, shape, and any large-scale defects. | Visualization of overall crystal quality and morphology at the nanoscale. |
| High-Resolution TEM (HRTEM) | Allows for the visualization of the atomic lattice of the crystal. | Direct observation of the crystalline arrangement and identification of dislocations or stacking faults. |
| Selected Area Electron Diffraction (SAED) | Produces a diffraction pattern that is characteristic of the crystal structure. | Determination of lattice parameters and crystal symmetry, complementing XRD data. |
Future Research Directions and Potential Academic Applications
Development of Novel Chemical Probes and Research Tools
The functionalized tetrahydropyran (B127337) ring system is an ideal starting point for the synthesis of novel chemical probes. nih.govsygnaturediscovery.com The amine group in 4-Propyltetrahydro-2H-pyran-4-amine, for instance, serves as a versatile chemical handle for the attachment of reporter groups, such as fluorophores, biotin (B1667282), or photoaffinity labels. These modified molecules can be used to investigate the localization, trafficking, and interactions of their biological targets within cells and organisms.
Furthermore, the development of radiolabeled versions of aminotetrahydropyran derivatives could enable their use in positron emission tomography (PET) imaging, providing a non-invasive method to study target engagement and distribution in vivo. The synthesis of such probes often involves strategic C-H functionalization to introduce the desired labels without disrupting the core pharmacophore responsible for target binding. nih.gov The creation of diverse compound libraries based on the aminotetrahydropyran scaffold is crucial for screening and identifying new biological targets. nih.gov These libraries, containing systematic variations of the substituents on the pyran ring, can be used in high-throughput screening campaigns to uncover novel protein-ligand interactions, thereby expanding the toolkit for chemical biology research. ecancer.org
Exploration of New Therapeutic Areas for Aminotetrahydropyran Scaffolds
The aminotetrahydropyran scaffold is present in a range of biologically active molecules, suggesting its potential for broad therapeutic applications. nih.govsygnaturediscovery.com While specific derivatives have been investigated, the full therapeutic potential of this structural class remains largely untapped.
One promising area is oncology. Simplified monocyclic 4-amino-2H-pyran-2-one analogs, which share a core structural element, have demonstrated significant in vitro anticancer activity. nih.govnih.gov Further exploration could involve synthesizing and screening libraries of this compound derivatives against various cancer cell lines and specific oncogenic targets. For example, some pyran derivatives have shown inhibitory activity against enzymes like phosphatase methylesterase 1 (PME-1), which is implicated in cancer and neurodegenerative disorders. ecancer.org
Another key area is metabolic disease. Aryl aminotetrahydropyrans have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. nih.gov This precedent suggests that derivatives of this compound could be designed to target similar enzymes or receptors involved in metabolic pathways.
Additionally, the benzopyran moiety, a related structure, is found in compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and anti-Alzheimer's properties. nih.govnih.gov This diversity of action underscores the potential for aminotetrahydropyran scaffolds to be developed into treatments for a wide range of human diseases. nih.gov For instance, related aminopiperidine scaffolds have been optimized as inhibitors of Hepatitis C virus (HCV) assembly, indicating a potential role for heterocyclic amines in antiviral drug discovery. nih.gov
Table 1: Potential Therapeutic Areas for Aminotetrahydropyran Scaffolds
| Therapeutic Area | Potential Target/Mechanism | Rationale/Supporting Evidence |
| Oncology | Inhibition of cancer cell growth | 4-amino-2H-pyran-2-one analogs show significant cytotoxic activity in vitro. nih.govnih.gov |
| Metabolic Disease | Dipeptidyl peptidase-4 (DPP-4) inhibition | Aryl aminotetrahydropyrans have been identified as effective DPP-4 inhibitors for type 2 diabetes. nih.gov |
| Infectious Diseases | Inhibition of viral assembly/replication | Related aminopiperidine scaffolds are potent inhibitors of HCV assembly. nih.gov |
| Neurodegenerative Disease | Modulation of enzymes like PME-1 | Inhibition of PME-1 is a potential strategy for Alzheimer's disease. ecancer.org |
| Inflammation | Various anti-inflammatory pathways | Pyran derivatives have been noted for their anti-inflammatory activities. nih.gov |
Rational Design and Optimization of Next-Generation Chemical Entities
Rational design, guided by an understanding of structure-activity relationships (SAR), is essential for transforming the this compound scaffold into optimized chemical entities. nih.gov The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
SAR studies on related scaffolds have provided valuable insights. For example, in a series of 4-amino-2H-pyran-2-one analogs, it was found that an aromatic amino group at the 4-position was favored for cytotoxic activity against tumor cell lines. nih.gov Computational methods, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity analysis (CoMSIA), can be employed to build 3D-QSAR models. researchgate.net These models help to visualize the regions around the scaffold where steric bulk, positive or negative electrostatic potential, and other physicochemical properties are favorable for biological activity.
Future design efforts will likely focus on stereospecific synthesis and multi-vector C-H functionalization to create highly substituted and structurally diverse aminotetrahydropyrans. nih.gov This approach allows for the precise installation of various functional groups at different positions on the pyran ring and the amine substituent, enabling a fine-tuning of the molecule's interaction with its biological target. nih.govnih.gov By combining these advanced synthetic strategies with computational modeling and iterative biological testing, researchers can systematically optimize the aminotetrahydropyran scaffold to produce next-generation chemical entities with superior performance for academic and therapeutic applications. nih.gov
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR identifies amine protons (δ 1.2–2.0 ppm) and tetrahydropyran ring conformation. DEPT-135 confirms CH₂/CH₃ groups in the propyl chain .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion [M+H]⁺ (calc. for C₈H₁₇NO: 143.23 g/mol) and fragments (e.g., m/z 85 for tetrahydropyran ring cleavage) .
- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .
How can computational modeling predict the biological activity of this compound?
Q. Advanced Research Focus
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict membrane permeability or receptor binding. Compare with analogs (e.g., fluorinated tetrahydropyran amines) to assess substituent effects .
- Docking Studies : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina. Focus on the propyl group’s role in hydrophobic pocket binding .
How can researchers resolve conflicting stability data for this compound under varying pH and temperature?
Q. Advanced Research Focus
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient). Adjust pH (2–9) to identify labile functional groups (e.g., amine oxidation at pH >7) .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life. Conflicting data may arise from solvent impurities or oxygen exposure; inert-atmosphere handling is recommended .
What purification methods are recommended for this compound post-synthesis?
Q. Basic Research Focus
- Distillation : For high volatility (BP ~180–200°C), fractional distillation under reduced pressure (10–20 mmHg) removes low-boiling impurities .
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate crystalline product.
- Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:4) resolves amine derivatives from unreacted ketones .
What strategies address stereochemical challenges in synthesizing enantiopure this compound?
Q. Advanced Research Focus
- Chiral Resolution : Use (R)- or (S)-mandelic acid to form diastereomeric salts. Recrystallize in MeOH to isolate enantiomers (≥98% ee) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation to favor specific stereoisomers. Monitor enantiomeric excess via chiral HPLC .
How can solubility profiles of this compound in aqueous and organic solvents be systematically determined?
Q. Basic Research Focus
- Shake-Flask Method : Saturate solvents (e.g., water, DMSO, ethanol) with the compound. Quantify via UV-Vis (λmax ~260 nm) or gravimetry after lyophilization .
- Hansen Solubility Parameters : Compare HSP values (δD, δP, δH) to predict miscibility. The propyl group enhances solubility in non-polar solvents (logP ~1.5) .
What experimental designs are effective for studying enzyme inhibition by this compound?
Q. Advanced Research Focus
- SPR Assays : Immobilize target enzymes (e.g., proteases) on a sensor chip. Measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM) .
- Fluorescence Quenching : Monitor tryptophan emission (λex 280 nm) to detect conformational changes in enzymes upon inhibitor binding .
How does the propyl substituent influence physicochemical properties compared to ethyl or methyl analogs?
Q. Advanced Research Focus
- LogP Comparison : Propyl increases hydrophobicity (logP +0.5 vs. ethyl). This enhances blood-brain barrier permeability in neuroactive compounds .
- Thermal Stability : TGA shows decomposition at 220°C for propyl vs. 200°C for methyl, due to increased van der Waals interactions .
What methodologies validate the interaction of this compound with G-protein-coupled receptors (GPCRs)?
Q. Advanced Research Focus
- Radioligand Displacement : Use [³H]-labeled antagonists (e.g., serotonin receptors). Calculate IC₅₀ values via competitive binding assays (Kd < 100 nM indicates high affinity) .
- β-Arrestin Recruitment : Employ BRET-based assays in HEK293 cells to measure functional agonism/antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
